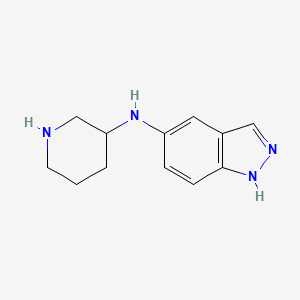
5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile is an organic compound that features a piperazine ring substituted with a methyl group and a nitrobenzenecarbonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile typically involves the reaction of 4-methylpiperazine with 2-nitrobenzenecarbonitrile under specific conditions. One common method involves the use of a solvent such as toluene and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.
Substitution: Substitution reactions can yield various derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylpiperazinyl)pyrimido[4,5-b]benzothiazine: This compound also features a piperazine ring and has shown significant biological activity.
4-Ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine: Another similar compound with a piperazine ring, used in various biological studies.
Uniqueness
5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and piperazine ring make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H14N4O2 |
|---|---|
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile |
InChI |
InChI=1S/C12H14N4O2/c1-14-4-6-15(7-5-14)11-2-3-12(16(17)18)10(8-11)9-13/h2-3,8H,4-7H2,1H3 |
Clé InChI |
XKFRGAJAIMAFJV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzene](/img/structure/B8578928.png)

![2-[(4-Methoxyphenyl)methylamino]-2-phenyl-ethanol](/img/structure/B8578950.png)
![3-{[4-(Difluoromethoxy)phenyl]ethynyl}pyridine](/img/structure/B8578956.png)
![4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzoic acid](/img/structure/B8578963.png)







